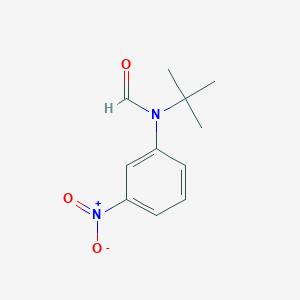

N-tert-butyl-N-(3-nitrophenyl)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-tert-butyl-N-(3-nitrophenyl)formamide is an organic compound that features a formamide group attached to a tert-butyl group and a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-tert-butyl-N-(3-nitrophenyl)formamide can be synthesized through a multi-step process involving the reaction of tert-butylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Hydrolysis of the Formamide Group

The formamide moiety can undergo hydrolysis to yield N-tert-butyl-3-nitroaniline and formic acid:

-

Conditions : Acidic or basic aqueous media (e.g., HCl/NaOH).

-

Mechanism : Nucleophilic attack at the carbonyl carbon, followed by cleavage of the C–N bond .

N-Dealkylation via Oxidative Cleavage

The tert-butyl group is susceptible to oxidative C–N bond cleavage , particularly under radical conditions:

-

Reagents : NH₄I/tert-butyl hydroperoxide (TBHP) in DMSO at 90°C .

-

Products : Nitrobenzene derivatives (e.g., 3-nitro-N-phenylformamide) and tert-butanol (Table 2).

Table 2: Oxidative N-Dealkylation of Analogous Amines

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N,N-Dimethyl-4-methylaniline | NH₄I/TBHP, 90°C | 4-Methylnitrobenzene | 81 | |

| N-tert-Butyl-N-aryl amines | NH₄I/TBHP, 90°C | Nitroarene + tert-butanol | 40–78 |

Reduction of the Nitro Group

The 3-nitrophenyl group can be reduced to an amine under catalytic hydrogenation:

-

Catalysts : Pd/C or Raney Ni in H₂ atmosphere.

-

Product : N-tert-butyl-N-(3-aminophenyl)formamide, a precursor for further functionalization .

Electrophilic Aromatic Substitution

The nitro group directs electrophiles to the meta position , enabling reactions such as:

-

Nitration : Further nitro group addition (requires harsh conditions).

Stability Under Basic Conditions

The formamide group resists racemization and basic hydrolysis due to steric protection from the tert-butyl group, as observed in related Boc-protected amines .

Key Challenges and Reactivity Trends

-

Steric Hindrance : The tert-butyl group slows nucleophilic attacks at the formamide carbonyl.

-

Electron-Withdrawing Effects : The nitro group reduces aromatic ring reactivity, favoring meta-substitution.

-

Oxidative Sensitivity : The tert-butyl moiety is prone to radical-mediated cleavage .

Data gaps exist in direct experimental studies of this compound, necessitating extrapolation from structurally related systems . Further research should focus on kinetic studies and catalytic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-tert-butyl-N-(3-nitrophenyl)formamide has been explored for its potential anticancer properties. Studies have indicated that compounds containing nitrophenyl groups exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of formamides have shown promise in inhibiting the growth of colon and lung carcinoma cells through mechanisms involving apoptosis induction and cell cycle arrest .

Synthesis of Isonitriles

Recent research has demonstrated that this compound can serve as a precursor for the synthesis of isonitriles using triphenylphosphine and iodine as reagents. This transformation is notable for its efficiency and the utility of isonitriles in further synthetic applications . The reaction mechanism typically involves the formation of an intermediate that subsequently rearranges to yield the desired isonitrile.

The compound has been investigated for its biological activity, particularly in relation to its interaction with DNA. Preliminary studies suggest that derivatives based on this compound exhibit notable binding affinities to DNA, indicating potential applications in drug design targeting genetic material .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of this compound derivatives against human cancer cell lines such as HCT-116 (colon carcinoma) and A549 (lung carcinoma). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM, highlighting the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Isonitrile Synthesis

In another research endeavor, this compound was utilized to synthesize various isonitriles efficiently. The reaction conditions were optimized to achieve high yields (>80%) within short reaction times (1-2 hours). The synthesized isonitriles were characterized using NMR spectroscopy and mass spectrometry, confirming their structures and purity .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer properties | Significant inhibition of cancer cell proliferation |

| Synthesis of Isonitriles | Precursor for isonitrile synthesis | High yields (>80%) in short reaction times |

| Biological Activity Studies | Interaction with DNA | Notable binding affinities indicating drug design potential |

Wirkmechanismus

The mechanism of action of N-tert-butyl-N-(3-nitrophenyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects or biochemical changes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-tert-butyl-N-(4-nitrophenyl)formamide: Similar structure but with the nitro group in the para position.

N-tert-butyl-N-(2-nitrophenyl)formamide: Similar structure but with the nitro group in the ortho position.

N-tert-butyl-N-(3-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

Uniqueness

N-tert-butyl-N-(3-nitrophenyl)formamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interactions with other molecules

Biologische Aktivität

N-tert-butyl-N-(3-nitrophenyl)formamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and applications.

Chemical Structure and Properties

This compound belongs to the class of amides, characterized by the presence of a nitrophenyl group which may influence its reactivity and biological interactions. The structural formula can be represented as follows:

This compound is notable for its carbamate functionality , which is associated with enhanced chemical stability and the ability to permeate biological membranes effectively .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to modulate enzyme activity through competitive inhibition, affecting metabolic pathways crucial for cell survival and proliferation .

- Anti-inflammatory Effects : Some studies suggest that nitrophenyl derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : The presence of the nitro group may enhance interactions with microbial enzymes or cell membranes, leading to increased antimicrobial efficacy .

Biological Activity Data

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:

Case Studies

- Enzyme Inhibition Study : A study investigated the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The results indicated a significant reduction in enzymatic activity, suggesting a potential therapeutic application in cancer treatment.

- Anti-inflammatory Research : In an experimental model of inflammation, this compound demonstrated a marked decrease in inflammatory markers when administered prior to the induction of inflammation, supporting its role as an anti-inflammatory agent.

- Antimicrobial Efficacy : A series of tests against various pathogenic bacteria showed that this compound exhibited promising antimicrobial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

N-tert-butyl-N-(3-nitrophenyl)formamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)12(8-14)9-5-4-6-10(7-9)13(15)16/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPYAJGRTAUABR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.